molecular formula C17H26N2O2 B5085214 N-cyclooctyl-N'-(4-ethoxyphenyl)urea

N-cyclooctyl-N'-(4-ethoxyphenyl)urea

Cat. No.: B5085214
M. Wt: 290.4 g/mol
InChI Key: SWGZCRBXDYUGFP-UHFFFAOYSA-N
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Description

N-cyclooctyl-N’-(4-ethoxyphenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a cyclooctyl group and a 4-ethoxyphenyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-N’-(4-ethoxyphenyl)urea typically involves the reaction of cyclooctylamine with 4-ethoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclooctylamine+4-ethoxyphenyl isocyanateN-cyclooctyl-N’-(4-ethoxyphenyl)urea\text{Cyclooctylamine} + \text{4-ethoxyphenyl isocyanate} \rightarrow \text{N-cyclooctyl-N'-(4-ethoxyphenyl)urea} Cyclooctylamine+4-ethoxyphenyl isocyanate→N-cyclooctyl-N’-(4-ethoxyphenyl)urea

The reaction is usually performed in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of N-cyclooctyl-N’-(4-ethoxyphenyl)urea may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems can be employed to facilitate the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-cyclooctyl-N’-(4-ethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: N-cyclooctyl-N’-(4-ethoxyphenyl)urea is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules and as a building block in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound may be used to study enzyme interactions and protein binding. It can serve as a model compound for investigating the behavior of urea derivatives in biological systems.

Medicine: N-cyclooctyl-N’-(4-ethoxyphenyl)urea has potential applications in medicinal chemistry. It may be explored for its pharmacological properties and as a lead compound for the development of new drugs.

Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials. It may also find applications in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of N-cyclooctyl-N’-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-cyclooctyl-N’-(2-ethoxyphenyl)urea
  • N-cyclohexyl-N’-(4-ethoxyphenyl)urea
  • N-cyclooctyl-N’-(4-methoxyphenyl)urea

Uniqueness: N-cyclooctyl-N’-(4-ethoxyphenyl)urea is unique due to the presence of both the cyclooctyl and 4-ethoxyphenyl groups. This combination imparts specific chemical and physical properties that differentiate it from other urea derivatives. The compound’s structure allows for unique interactions with biological targets and distinct reactivity in chemical reactions.

Properties

IUPAC Name

1-cyclooctyl-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-2-21-16-12-10-15(11-13-16)19-17(20)18-14-8-6-4-3-5-7-9-14/h10-14H,2-9H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGZCRBXDYUGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824162
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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